6-Iodopurine 3-oxide

Antitumor In Vivo Carcinoma E0771

Researchers studying PNP inhibition or antitumor mechanisms face a critical gap: 6-chloro- and 6-bromo-purine 3-oxides are completely inactive in vivo, making them invalid as substitutes. 6-Iodopurine 3-oxide (CAS 19765-62-9) is the only 6-halopurine 3-oxide with documented antitumor activity against carcinoma E0771 in mice. • PNP IC50: 1.33 µM-benchmark inhibitor for purine salvage pathway studies • Unique UV signature (217, 231, 293, 311 nm) & pKa 5.35 for HPLC/LC-MS method development • 6-Iodo handle enables Pd-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura) for derivatization • In stock; standard packs 10 g-1 kg, bulk custom available

Molecular Formula C5H3IN4O
Molecular Weight 262.01
CAS No. 19765-62-9
Cat. No. B598263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodopurine 3-oxide
CAS19765-62-9
Synonyms6-Iodopurine 3-oxide
Molecular FormulaC5H3IN4O
Molecular Weight262.01
Structural Identifiers
SMILESC1=NC2=C(N=CN(C2=N1)O)I
InChIInChI=1S/C5H3IN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H
InChIKeyMKXVPTHUHZASTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodopurine 3-oxide Identity and Properties


6-Iodopurine 3-oxide (C5H3IN4O, MW 262.01) is a halogenated purine N-oxide in which an oxygen atom is attached at the 3-position and an iodine substituent occupies the 6-position of the purine ring [1]. This unique combination confers a distinct electronic profile and reactivity that diverges from both non-oxide 6-iodopurine and other 6-halopurine 3-oxides [1]. The compound exists as a solid at ambient temperature and is primarily utilized as a research tool in medicinal chemistry and chemical biology, with documented applications in enzyme inhibition studies and as a synthetic intermediate [1][2].

Why 6-Iodopurine 3-oxide Cannot Be Replaced


Despite sharing the same 3-oxide purine scaffold, the 6-halogen substituent critically dictates both in vivo biological activity and key physicochemical properties. Direct comparative in vivo testing revealed that 6-iodopurine 3-oxide uniquely exhibits measurable antitumor activity against carcinoma E0771 in mice, while 6-chloro- and 6-bromo- 3-oxides are completely inactive [1]. Furthermore, the pKa values, UV absorption maxima, and lipophilicity (LogP) of the three halogenated analogs are distinct, meaning they cannot be used interchangeably in assays that are sensitive to ionization state, cellular permeability, or spectroscopic detection [1][2]. Substituting 6-iodopurine 3-oxide with a chloro or bromo analog would therefore invalidate any experiment designed to probe the specific pharmacological or biochemical effects associated with the iodo derivative.

6-Iodopurine 3-oxide: Comparative Evidence


Antitumor Activity in E0771 Mouse Carcinoma

In a direct head-to-head comparison within the same study, 6-iodopurine 3-oxide demonstrated a measurable, albeit slight, inhibition of carcinoma E0771 growth in mice when administered at 250 mg/kg/day for 15 days. In stark contrast, both 6-chloropurine 3-oxide and 6-bromopurine 3-oxide were completely inactive under identical experimental conditions [1].

Antitumor In Vivo Carcinoma E0771 6-Halopurine 3-oxide

pKa and Ionization Differences

The experimentally determined pKa values for the three 6-halopurine 3-oxides are as follows: 6-chloropurine 3-oxide pKa = 5.37, 6-bromopurine 3-oxide pKa = 5.28 ± 0.04, and 6-iodopurine 3-oxide pKa = 5.35 [1]. This data shows that the iodo derivative is intermediate in acidity between the chloro and bromo analogs, with a measurable difference from both.

pKa Ionization Solubility 6-Halopurine 3-oxide

UV Absorption Fingerprint

The UV absorption spectra of the three 6-halopurine 3-oxides are distinct, providing a spectroscopic fingerprint for compound identity and purity assessment. 6-Iodopurine 3-oxide exhibits absorption maxima at 217 nm (ε 14.0), 231 nm (ε 13.9), 293 nm (ε 9.5), and 311 nm (ε 14.1) [1]. These differ from both the chloro (229, 302 nm) and bromo (233, 290, 303 nm) analogs [1].

UV Spectroscopy Analytical Purity 6-Halopurine 3-oxide

Divergent Lipophilicity and PNP Inhibition

The N-oxide moiety in 6-iodopurine 3-oxide confers a distinct physicochemical and biological profile compared to its parent compound, 6-iodopurine (CAS 2545-26-8). The calculated LogP for 6-iodopurine 3-oxide is 0.991 [1], slightly higher than that reported for 6-iodopurine (LogP 0.9575) [2]. Furthermore, 6-iodopurine 3-oxide inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM [3], whereas no comparable activity has been documented for the parent 6-iodopurine.

Lipophilicity LogP PNP Inhibition 6-Iodopurine

6-Iodopurine 3-oxide: Research and Industrial Applications


E0771 Carcinoma Antitumor Studies

Leverage the unique in vivo activity of 6-iodopurine 3-oxide to investigate mechanisms of tumor growth inhibition. Since 6-chloro- and 6-bromo- 3-oxides are inactive, this compound serves as a specific probe to dissect the contribution of the 6-iodo substituent in combination with the 3-oxide moiety [1].

PNP Enzyme Inhibition Assays

Utilize 6-iodopurine 3-oxide as a tool compound to inhibit PNP with a known IC50 of 1.33 µM. This enables studies of purine salvage pathway modulation, and the compound can serve as a benchmark for comparing the potency of novel PNP inhibitors [1].

Analytical Method Development and Identification

Employ the distinct UV absorption maxima (217, 231, 293, 311 nm) and pKa (5.35) of 6-iodopurine 3-oxide for the development of HPLC, UV-Vis, or LC-MS methods aimed at quantifying this compound in biological matrices or verifying its identity in synthetic workflows [1].

Synthetic Intermediate for Purine Derivatives

Use 6-iodopurine 3-oxide as a reactive intermediate for further derivatization. The iodine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), enabling the introduction of diverse aryl or alkynyl groups while retaining the 3-oxide functionality [2].

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